molecular formula C16H14N2O3S2 B2403960 Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 681174-85-6

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2403960
CAS No.: 681174-85-6
M. Wt: 346.42
InChI Key: FGDPHQHIIZLNHE-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a benzo[d]thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzo[d]thiazole and thiophene moieties in its structure suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives under controlled conditions. The reaction often requires the presence of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to facilitate the formation of the benzo[d]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Such as 2-(3-aminophenyl)benzothiazole.

    Thiophene derivatives: Such as 2-acetylthiophene.

Uniqueness

Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of benzo[d]thiazole and thiophene rings in its structure. This dual functionality provides it with a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties .

Properties

IUPAC Name

ethyl 5-(1,3-benzothiazole-6-carbonylamino)-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-3-21-16(20)14-9(2)6-13(23-14)18-15(19)10-4-5-11-12(7-10)22-8-17-11/h4-8H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDPHQHIIZLNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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